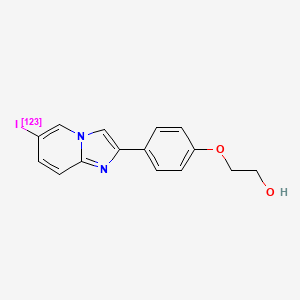
2-(4-((6-Iodo I-123)imidazo(1,2-a)pyridin-2-yl)phenoxy)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is characterized by its molecular formula C15H13IN2O2 and a molecular weight of 376.1815 . It is a synthetic organic compound that contains iodine-123, a radioactive isotope of iodine, which is often used in medical imaging and diagnostic procedures.
Preparation Methods
The synthesis of 2-(4-((6-IODO I-123)IMIDAZO(1,2-A)PYRIDIN-2-YL)PHENOXY)ETHANOL involves several steps, typically starting with the preparation of the imidazo[1,2-a]pyridine core. This core is then functionalized with a phenoxy group and subsequently iodinated with iodine-123. The reaction conditions often require the use of specific catalysts and solvents to ensure the correct incorporation of the iodine isotope . Industrial production methods for this compound would likely involve large-scale synthesis techniques, ensuring high purity and yield, while adhering to safety regulations due to the radioactive nature of iodine-123.
Chemical Reactions Analysis
2-(4-((6-IODO I-123)IMIDAZO(1,2-A)PYRIDIN-2-YL)PHENOXY)ETHANOL can undergo various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Scientific Research Applications
2-(4-((6-IODO I-123)IMIDAZO(1,2-A)PYRIDIN-2-YL)PHENOXY)ETHANOL has several scientific research applications, particularly in the fields of:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in the study of biological pathways and mechanisms due to its radioactive properties.
Medicine: Utilized in diagnostic imaging, particularly in nuclear medicine, to visualize and diagnose conditions such as cancer and thyroid disorders.
Industry: Applied in the development of new materials and compounds with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-((6-IODO I-123)IMIDAZO(1,2-A)PYRIDIN-2-YL)PHENOXY)ETHANOL involves its interaction with specific molecular targets in the body. The iodine-123 isotope emits gamma rays, which can be detected by imaging equipment, allowing for the visualization of the compound’s distribution within the body. This property makes it particularly useful in diagnostic imaging, where it can highlight areas of abnormal activity or disease .
Comparison with Similar Compounds
Similar compounds to 2-(4-((6-IODO I-123)IMIDAZO(1,2-A)PYRIDIN-2-YL)PHENOXY)ETHANOL include other iodine-123 labeled compounds used in medical imaging, such as:
Iodine-123 labeled metaiodobenzylguanidine (MIBG): Used in imaging of neuroendocrine tumors.
Iodine-123 labeled ioflupane: Used in imaging of dopamine transporters in the brain.
The uniqueness of this compound lies in its specific structure and the particular biological pathways it targets, making it suitable for certain diagnostic applications that other compounds may not be able to achieve .
Properties
CAS No. |
958641-76-4 |
|---|---|
Molecular Formula |
C15H13IN2O2 |
Molecular Weight |
376.18 g/mol |
IUPAC Name |
2-[4-(6-(123I)iodanylimidazo[1,2-a]pyridin-2-yl)phenoxy]ethanol |
InChI |
InChI=1S/C15H13IN2O2/c16-12-3-6-15-17-14(10-18(15)9-12)11-1-4-13(5-2-11)20-8-7-19/h1-6,9-10,19H,7-8H2/i16-4 |
InChI Key |
DQHMMQJBOXYOBS-KIWWSDKQSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)[123I])OCCO |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)I)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















